溴-PEG3-CH2CO2tBu

描述

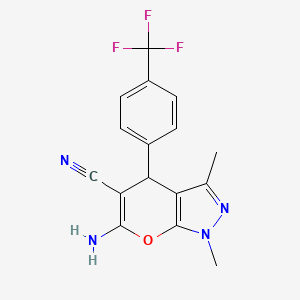

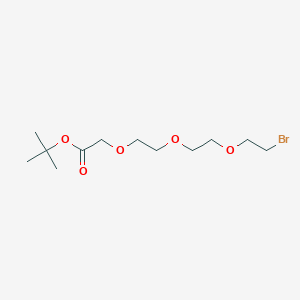

Bromo-PEG3-CH2CO2tBu is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular formula of Bromo-PEG3-CH2CO2tBu is C12H23BrO5 . Its molecular weight is 327.21 g/mol . The IUPAC name is tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate .Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG3-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical and Chemical Properties Analysis

Bromo-PEG3-CH2CO2tBu has a molecular weight of 327.21 g/mol . It has a XLogP3-AA of 1.4, indicating its partition coefficient between octanol and water . It has a topological polar surface area of 54 Ų . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 12 rotatable bonds .科学研究应用

催化与合成:

- 溴官能化的 PEG 衍生物在各种合成工艺中用作催化剂。例如,季铵溴化功能化的 PEG 被用作高效且可回收的催化剂,用于在无溶剂条件下由二氧化碳和叠氮环丙烷合成 5-芳基-2-噁唑烷酮 (Du、Wu、Liu 和 He,2008)。

- PEG 衍生物已用于有机化合物的液相合成。例如,使用 PEG 负载的 2-溴-2-甲基丙酸酯开发了一种 2-甲基-2-芳氧基丙酸衍生物的有效合成方法 (Huang、Huang、Sheng、Wang、Guo 和 Jiang,2007)。

生物偶联和药物递送:

- 聚乙二醇化是将 PEG 连接到肽和蛋白质上的过程,是药物递送中的一个关键应用。聚乙二醇化可以屏蔽抗原性和免疫原性表位,并改变多肽的生物分布 (Roberts、Bentley 和 Harris,2002)。

材料科学与化学:

- 溴官能化的 PEG 衍生物用于合成各种材料。例如,PEG 冠醚化三溴化钾已被用于合成阻燃剂四溴双酚 A (Verma、Jain 和 Sain,2012)。

- PEG 衍生物在创建两亲性聚合物共网络中发挥作用,有助于开发具有独特性能的材料,例如在不同溶剂中的可变溶胀能力 (Zhou、Qian、Zhang、Xu、Zhu、Cheng、Kang、Yao 和 Fu,2014)。

环境化学:

- PEG 官能化化合物已被探索用于环境友好的化学过程。例如,Pd/C 催化的水性 PEG 中芳基卤化物的氰化反应代表了一种更绿色的化学合成方法 (Chen、Weng、Zheng、Zhu、Cai、Cai 和 Wan,2008)。

生物医学研究:

- 在生物医学研究中,PEG 衍生物用于生物偶联。例如,一项关于放射性标记抗体的代谢和药代动力学的研究使用了聚乙二醇连接子 (Guillou、Earley、Klingler、Nimli、Nüesch、Fay 和 Holland,2021)。

作用机制

Target of Action

Bromo-PEG3-CH2CO2tBu is a PEG linker . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group in the compound is a very good leaving group for these reactions .

Mode of Action

The compound contains a bromide group and a t-butyl protected carboxyl group . The bromide group is a very good leaving group for nucleophilic substitution reactions . This means that the bromide group can be replaced by a nucleophile, a molecule that donates an electron pair to form a chemical bond. The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Pharmacokinetics

The hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

As a peg linker, it is likely used to connect two entities while increasing the overall compound’s solubility in aqueous media .

Action Environment

The action of Bromo-PEG3-CH2CO2tBu can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions .

生化分析

Biochemical Properties

In biochemical reactions, Bromo-PEG3-CH2CO2tBu plays a significant role due to its unique structure. The bromide group in Bromo-PEG3-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . This property allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved.

Molecular Mechanism

The molecular mechanism of action of Bromo-PEG3-CH2CO2tBu involves its interactions at the molecular level. The bromide group in Bromo-PEG3-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . This allows it to bind with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLOTPAWUBQPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

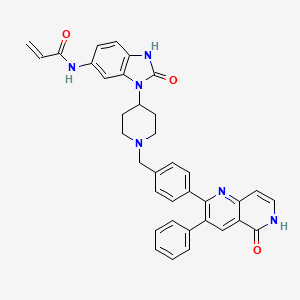

![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

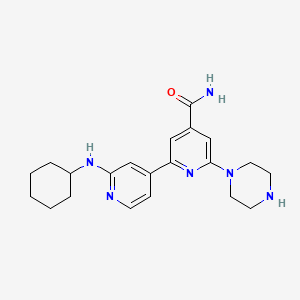

![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)